Diethylene glycol diglycidyl ether
Overview
Description
Diethylene glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family. It has the chemical formula C10H18O5 and is characterized by the presence of two oxirane (epoxy) groups. This compound is primarily used as a reactive diluent for epoxy resins, which helps in reducing their viscosity .
Mechanism of Action
Target of Action
Diethylene glycol diglycidyl ether (DEGDGE) is an organic chemical in the glycidyl ether family . The primary targets of DEGDGE are epoxy resins, where it serves as a reactive diluent and flexibilizer .
Mode of Action
The oxirane functionality of DEGDGE makes it useful as a reactive diluent for epoxy resin viscosity reduction .
Biochemical Pathways
It’s known that the product is manufactured by adding diethylene glycol and a lewis acid catalyst into a reactor and streaming in epichlorohydrin slowly to control the exothermic reaction . This forms the halohydrin, which is dehydrochlorinated with sodium hydroxide, forming the diglycidyl ether .
Pharmacokinetics
It’s important to note that diglycidyl ethers, in general, are extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally .
Result of Action
The use of DEGDGE as a diluent affects the mechanical properties and microstructure of epoxy resins . These modified epoxy resins may then be further formulated into CASE applications: coatings, adhesives, sealants, and elastomers .
Action Environment
The action of DEGDGE can be influenced by environmental factors. For instance, vapors of DEGDGE are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Moreover, the development of hazardous combustion gases or vapors is possible in the event of fire .
Biochemical Analysis
Biochemical Properties
Diethylene glycol diglycidyl ether plays a significant role in biochemical reactions due to its reactive oxirane groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino acids in proteins, leading to cross-linking. This interaction is particularly important in the modification of enzymes and proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response. Additionally, it can interfere with cellular metabolism by modifying key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The oxirane groups in the compound can react with nucleophilic sites in proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic cellular stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. For instance, high doses of the compound have been associated with adverse effects such as tissue damage and organ toxicity. These effects are dose-dependent and can vary based on the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the generation of toxic by-products, contributing to its overall toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. For example, it can be directed to the endoplasmic reticulum or mitochondria through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with cellular components and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylene glycol diglycidyl ether involves the reaction of diethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst. The process begins by adding diethylene glycol and the catalyst into a reactor, followed by the slow addition of epichlorohydrin to control the exothermic reaction. This forms a halohydrin intermediate, which is then dehydrochlorinated using sodium hydroxide to yield this compound. The by-products of this reaction include sodium chloride, water, and excess sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Quality control tests, such as measuring the epoxy equivalent weight, are conducted to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethylene glycol diglycidyl ether undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings in the compound can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization Reactions: It can participate in polymerization reactions, forming cross-linked polymer networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the oxirane rings.
Catalysts: Lewis acids or bases can be used to catalyze the reactions.
Major Products:
Adducts: The reaction with nucleophiles results in the formation of various adducts, depending on the nucleophile used.
Scientific Research Applications
Diethylene glycol diglycidyl ether has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biocompatible materials and hydrogels for biomedical applications.
Medicine: It is employed in drug delivery systems and as a cross-linking agent in the preparation of medical devices.
Comparison with Similar Compounds
Ethylene glycol diglycidyl ether: Similar in structure but with a shorter glycol chain.
Propylene glycol diglycidyl ether: Contains a propylene glycol backbone instead of diethylene glycol.
Bisphenol A diglycidyl ether: A widely used epoxy resin precursor with a different backbone structure.
Uniqueness: Diethylene glycol diglycidyl ether is unique due to its balance of reactivity and flexibility. The presence of two oxirane groups allows for efficient cross-linking, while the diethylene glycol backbone provides flexibility and reduces the viscosity of epoxy resins .
Properties
IUPAC Name |
2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFYJVFBMNOLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35004-91-2 | |
Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70960086 | |
Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |
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Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
LIQUID. | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
4206-61-5, 39443-66-8 | |
Record name | Diethylene glycol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylene glycol diglycidyl ether | |
Source | ChemIDplus | |
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Record name | Diethylene glycol diglycidyl ether | |
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Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
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Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
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Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |
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Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |
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Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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